molecular formula C17H18Cl2N4O3 B2546836 (2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1020978-86-2

(2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2546836
CAS No.: 1020978-86-2
M. Wt: 397.26
InChI Key: SUBULUGPNNMITE-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is an organic compound belonging to the class of n-arylpiperazines These compounds are characterized by a piperazine ring where the nitrogen atom is bonded to an aryl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps. One common method includes the reaction of 2,4-dichlorophenyl with 2,6-dimethoxypyrimidin-4-yl piperazine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is used to investigate the interactions between small molecules and biological targets, such as enzymes and receptors .

Medicine

In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for treating certain diseases, including cancer and neurological disorders .

Industry

In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for creating specialized polymers and coatings .

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. It binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-methoxybenzamide
  • (2,4-Dichlorophenyl)-N-(piperazin-1-yl)-4-methoxybenzamide
  • (2,4-Dichlorophenyl)-N-(piperidin-1-yl)-4-methoxybenzamide

Uniqueness

Compared to similar compounds, (2,4-Dichlorophenyl)(4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl)methanone is unique due to its specific substitution pattern on the piperazine ring and the presence of the dimethoxypyrimidinyl group. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(2,4-dichlorophenyl)-[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N4O3/c1-25-15-10-14(20-17(21-15)26-2)22-5-7-23(8-6-22)16(24)12-4-3-11(18)9-13(12)19/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBULUGPNNMITE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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